Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Catalog No.
S3094995
CAS No.
2490404-59-4
M.F
C11H16N2O3
M. Wt
224.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

CAS Number

2490404-59-4

Product Name

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

IUPAC Name

tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Molecular Formula

C11H16N2O3

Molecular Weight

224.26

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)5-7-13-6-4-9(8-14)12-13/h4,6,8H,5,7H2,1-3H3

InChI Key

AHCUTZZJPXRMLS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN1C=CC(=N1)C=O

Solubility

not available
  • Origin: Organic synthesis in a laboratory setting. No natural sources are currently documented.
  • Significance: Compounds containing pyrazole rings and ester groups are found in many biologically active molecules, including pharmaceuticals []. However, the specific significance of Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate in scientific research is unclear due to the limited information available.

Molecular Structure Analysis

  • Key features: The molecule consists of a five-membered heterocyclic ring (pyrazole) containing two nitrogen atoms and three carbon atoms. A formyl group (CHO) is attached to one of the carbon atoms in the pyrazole ring. An ester group is linked to the third carbon of the pyrazole ring. The ester group connects a three-carbon chain capped by a tert-butyl group (C(CH3)3).
  • Notable aspects: The presence of the pyrazole ring and the ester group suggests potential for biological activity; however, more research is needed to determine specific properties.

Chemical Reactions Analysis

  • Ester hydrolysis: Esters can be broken down by water or bases into a carboxylic acid and an alcohol.
  • Nucleophilic substitution: The ester group can be susceptible to attack by nucleophiles, leading to a change in the structure of the molecule.

XLogP3

0.8

Dates

Modify: 2023-08-18

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